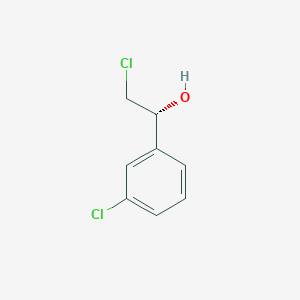

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Vue d'ensemble

Description

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate that is used in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. These agonists are important for the treatment of various medical conditions, including metabolic and cardiovascular diseases. The compound is chiral, and its enantiomeric purity is crucial for its pharmaceutical applications .

Synthesis Analysis

The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been achieved through various biocatalytic methods. One efficient approach involves the use of permeabilized whole

Applications De Recherche Scientifique

Biocatalytic Synthesis of Optically Pure Vic-Halohydrins

- Scientific Field : Biocatalysis and Enzymology .

- Summary of Application : Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals . “®-2-Chloro-1-(3-chlorophenyl)ethanol” is one such vic-halohydrin .

- Methods of Application : The biocatalytic synthesis of optically active vic-halohydrins involves several enzymatic strategies, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .

- Results or Outcomes : Saccharomyces cerevisiae CGMCC 2.396 was used to afford “®-2-Chloro-1-(3-chlorophenyl)ethanol” with more than 99% enantiomeric excess (ee) and 97% yield from 2-chloro-1-(3-chlorophenyl)ethanone .

Reduction of m-Chlorophenacyl Chloride Coupled with Regeneration of NADPH

- Scientific Field : Biochemical Engineering .

- Summary of Application : “®-2-Chloro-1-(3-chlorophenyl)ethanol” is an important drug intermediate for β3-AR agonists with anti-obese, anti-diabetic and anti-depressant activities .

- Methods of Application : The asymmetric reduction of m-chlorophenacyl chloride (m-CPC) to the corresponding “®-2-Chloro-1-(3-chlorophenyl)ethanol” was achieved by using recombinant Escherichia coli cells co-expressing both carbonyl reductase and glucose 1-dehydrogenase .

- Results or Outcomes : Under optimized reaction conditions, “®-2-Chloro-1-(3-chlorophenyl)ethanol” was obtained with a molar yield of 99.2% and an enantiomeric excess (e.e.) value of more than 99% .

Propriétés

IUPAC Name |

(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438879 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

CAS RN |

142763-10-8 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

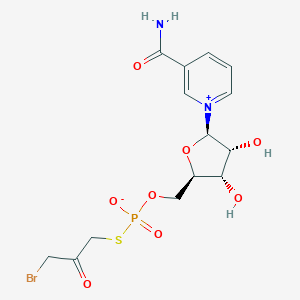

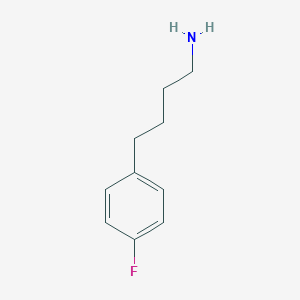

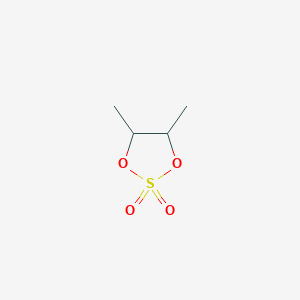

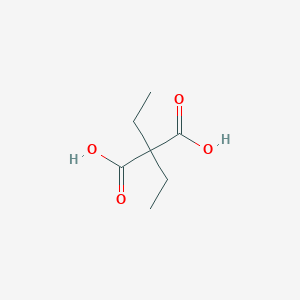

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.